

Gancaonin M: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gancaonin M*

Cat. No.: *B175547*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **Gancaonin M**, a prenylated isoflavone found in the roots of *Glycyrrhiza uralensis*. This document synthesizes available data to support further research and development efforts.

Chemical Identity and Properties

Gancaonin M is a naturally occurring isoflavone, a class of flavonoids known for their diverse biological activities. Its chemical structure is characterized by a 4'-O-methylisoflavone backbone with a prenyl group substitution.

Table 1: Chemical and Physical Properties of **Gancaonin M**

Property	Value	Source
IUPAC Name	5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one	[1][2]
Synonyms	5,7-dihydroxy-4'-methoxy-8-prenylisoflavone	[3]
CAS Number	129145-51-3	[1][2]
Molecular Formula	C ₂₁ H ₂₀ O ₅	[1][2]
Molecular Weight	352.38 g/mol	[2][4]
Appearance	Solid	[2]
Melting Point	139 - 141 °C	[2]
Solubility	Water: 0.2753 mg/L (estimated)	[3]
XLogP3-AA	4.9	[2]

Biological Activity and Potential Therapeutic Applications

While specific research on **Gancaonin M** is limited, the broader class of prenylated isoflavones from *Glycyrrhiza uralensis* exhibits a range of promising biological activities.[3][4][5] These include anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] The prenyl group is thought to enhance the bioactivity of flavonoids by increasing their lipophilicity and ability to interact with cellular membranes.[7]

Due to the scarcity of direct studies on **Gancaonin M**, the biological activities of the structurally similar compound Gancaonin G are presented below as a point of reference.

Table 2: Reported Biological Activities of Gancaonin G

Activity	Target Organism/Cell Line	Observed Effect	Source
Antibacterial	Streptococcus mutans	Growth inhibition	[8]
Antibacterial	Methicillin-resistant Staphylococcus aureus (MRSA)	Growth inhibition	[8]

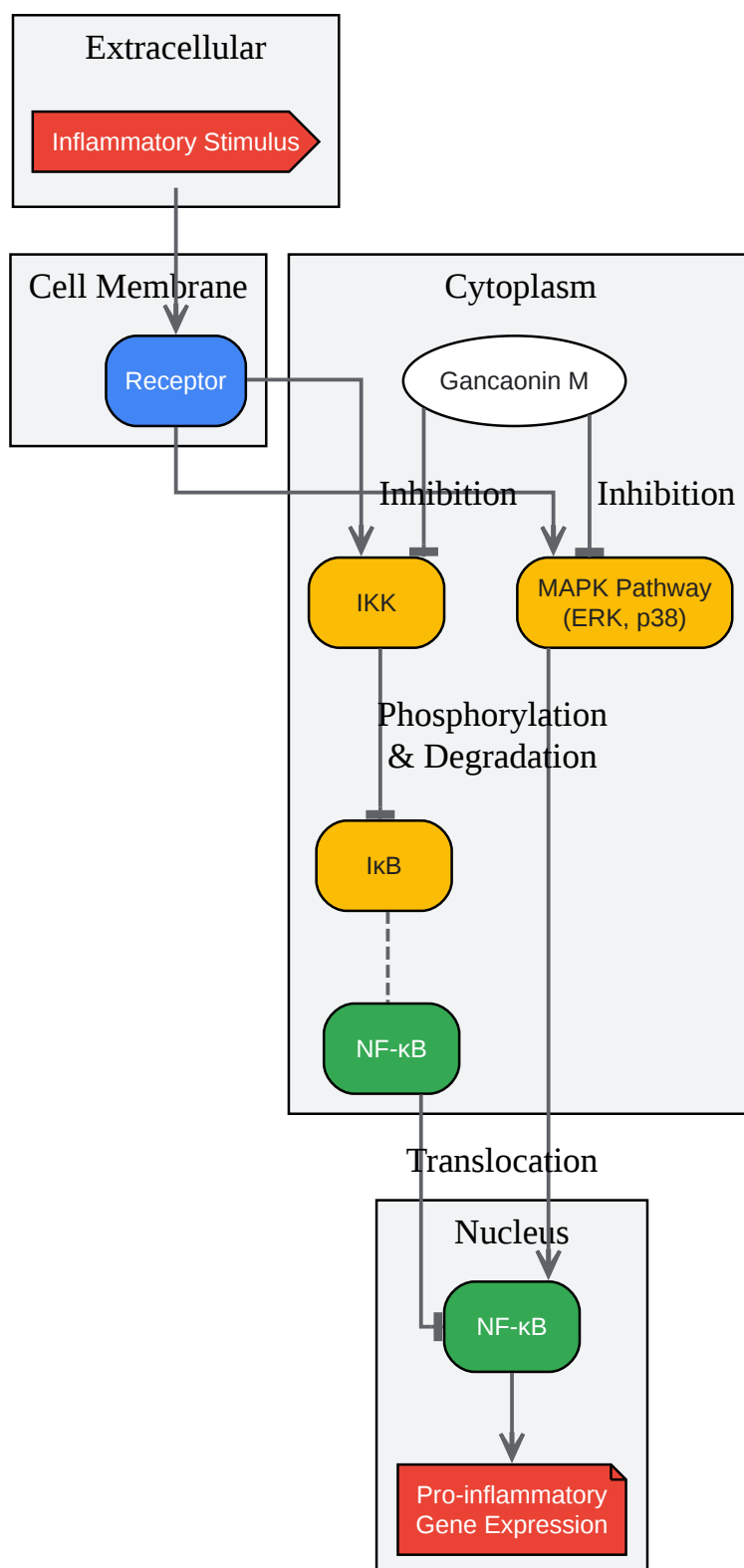
Mechanism of Action: Insights from a Structurally Related Compound

Detailed mechanistic studies on **Gancaonin M** have not yet been published. However, research on the closely related prenylated isoflavone, Gancaonin N, provides valuable insights into the potential signaling pathways modulated by this class of compounds. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[8][9]

These pathways are critical regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of protein phosphorylation events activates transcription factors such as NF- κ B, leading to the expression of pro-inflammatory genes. Gancaonin N has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK and p38) and prevent the translocation of the NF- κ B p65 subunit to the nucleus, thereby suppressing the inflammatory cascade.[8][9] Given the structural similarity, it is plausible that **Gancaonin M** exerts its anti-inflammatory effects through a similar mechanism.

Proposed Signaling Pathway of Gancaonin M in Inflammation

The following diagram illustrates the proposed mechanism of action of **Gancaonin M** in modulating the NF- κ B and MAPK signaling pathways, based on the findings for Gancaonin N.



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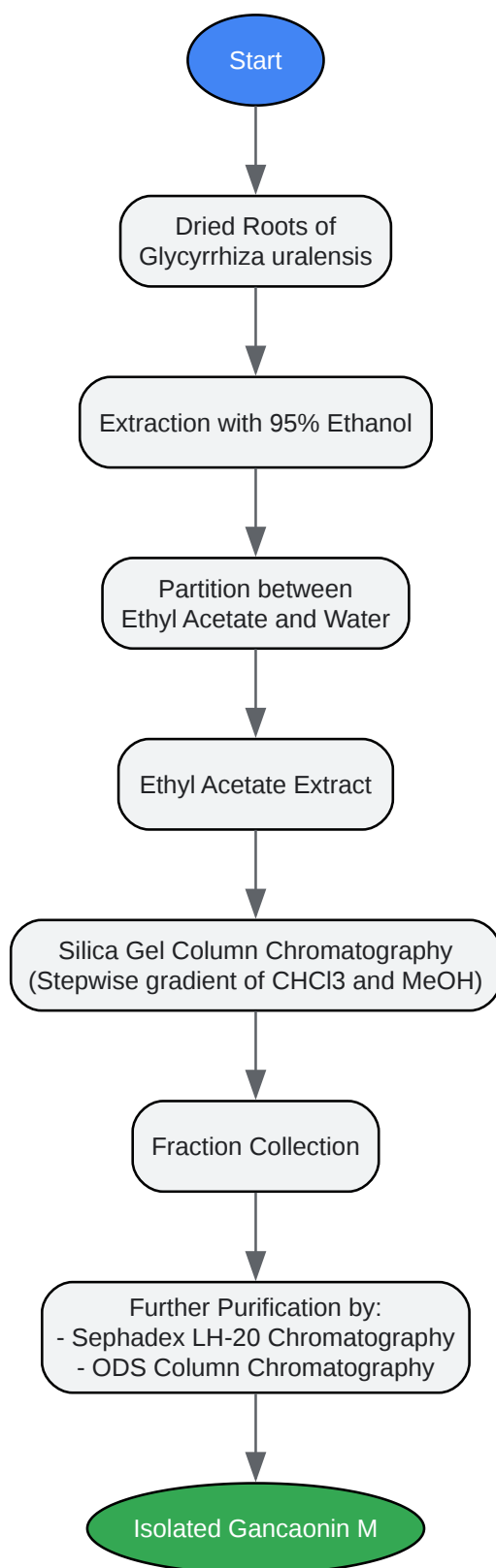
Proposed anti-inflammatory mechanism of **Gancaonin M**.

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, isolation, and biological evaluation of **Gancaonin M**, based on methodologies reported for similar compounds from *Glycyrrhiza uralensis*.

Extraction and Isolation of Gancaonin M

The following workflow describes a typical procedure for the isolation of prenylated isoflavones from the roots of *Glycyrrhiza uralensis*.



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General workflow for the extraction and isolation of **Gancaonin M**.

Detailed Protocol:

- **Plant Material:** Dried roots of *Glycyrrhiza uralensis* are ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with 95% ethanol at room temperature with agitation for a specified period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.
- **Filtration and Concentration:** The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.
- **Chromatographic Separation:**
 - **Silica Gel Column Chromatography:** The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) to separate compounds based on polarity.
 - **Sephadex LH-20 and ODS Column Chromatography:** Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography (eluted with methanol) and/or octadecylsilane (ODS) reverse-phase column chromatography (eluted with a gradient of methanol and water).
- **Compound Identification:** The purity and structure of the isolated **Gancaonin M** are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of **Gancaonin M** in a cell-based model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentration range of **Gancaonin M**, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of **Gancaonin M** for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Quantification of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Western Blot Analysis for Signaling Pathway Proteins:
 - Cells are treated with **Gancaonin M** and/or LPS for appropriate time points.
 - Total cell lysates or nuclear/cytoplasmic fractions are prepared.
 - Protein concentrations are determined using a BCA protein assay kit.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-p38, NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
 - After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The preliminary data on **Gancaonin M** and its related compounds suggest a promising avenue for the development of new therapeutic agents, particularly for inflammatory conditions. Future research should focus on:

- **Comprehensive Biological Screening:** A broader evaluation of the pharmacological activities of pure **Gancaonin M**, including its antimicrobial, anticancer, and antioxidant properties, is warranted.
- **In-depth Mechanistic Studies:** Elucidation of the precise molecular targets and signaling pathways modulated by **Gancaonin M** is crucial for understanding its mechanism of action.
- **In Vivo Efficacy and Safety:** Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Gancaonin M**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of **Gancaonin M** analogs could lead to the identification of compounds with improved potency and selectivity.

Conclusion

Gancaonin M is a prenylated isoflavone with significant potential for further investigation as a lead compound in drug discovery. While direct evidence of its biological activity is still emerging, the well-documented pharmacological properties of structurally related compounds from *Glycyrrhiza uralensis* provide a strong rationale for its continued study. The experimental frameworks and mechanistic insights presented in this guide are intended to facilitate and accelerate future research in this area.

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